molecular formula C9H11BrFNO B13033940 (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL

(1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL

Cat. No.: B13033940
M. Wt: 248.09 g/mol
InChI Key: UMGGLXQSZJPMAZ-OLAZFDQMSA-N
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Description

(1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL is a useful research compound. Its molecular formula is C9H11BrFNO and its molecular weight is 248.09 g/mol. The purity is usually 95%.
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Biological Activity

(1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL, with the CAS number 1336858-03-7, is a chiral compound notable for its unique structural features, including a bromine and fluorine atom on a phenyl ring, an amino group, and a hydroxyl group. These characteristics contribute to its significant biological activity, particularly in medicinal chemistry and organic synthesis.

  • Molecular Formula : C9_9H11_{11}BrFNO
  • Molecular Weight : 248.09 g/mol
  • Structure : The compound features a stereogenic center at the amino group, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to engage in hydrogen bonding via the amino group and halogen bonding through the bromine and fluorine atoms. This dual interaction enhances its binding affinity to various molecular targets, including enzymes and receptors involved in critical biological processes .

Key Interactions

  • Hydrogen Bonding : Facilitates interactions with polar residues in active sites of enzymes.
  • Halogen Bonding : Enhances binding affinity, potentially increasing the pharmacological efficacy of the compound.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

Anticancer Activity

Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. The compound's ability to modulate p53 activity has been noted in related studies, suggesting potential applications in cancer therapy . For instance, compounds structurally related to this compound have shown selective antiproliferative effects against human colorectal cancer cells (HCT116), indicating its potential as a lead compound for further development .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have exhibited significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, studies have shown that certain derivatives possess MIC values lower than standard antibiotics like streptomycin .

Structure–Activity Relationship (SAR)

The structural modifications of this compound can significantly impact its biological activity. The presence of halogens (bromine and fluorine) is crucial for enhancing binding interactions and overall efficacy. A comparative analysis of structurally related compounds reveals that variations in substituents can lead to differing levels of biological activity:

Compound NameStructural FeaturesBiological Activity
(1S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OLChlorine instead of bromineModerate activity
(1S)-1-Amino-1-(3-bromo-5-chlorophenyl)propan-2-OLChlorine instead of fluorineHigh activity
(1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OHOriginal structureHighest activity

Case Studies

Several studies have focused on the biological implications of compounds similar to this compound:

Study 1: Antiproliferative Effects

A recent study evaluated the antiproliferative effects of various related compounds on HCT116 cells. The results indicated that modifications leading to increased halogen content enhanced growth inhibition significantly. The study utilized the sulforhodamine B assay to quantify cell viability and establish IC50_{50} values for different derivatives .

Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial properties of derivatives against E. coli and S. aureus. Compounds were tested at varying concentrations, revealing that certain halogenated derivatives exhibited superior antimicrobial activity compared to traditional antibiotics .

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

(1S)-1-amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11BrFNO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1

InChI Key

UMGGLXQSZJPMAZ-OLAZFDQMSA-N

Isomeric SMILES

CC([C@H](C1=CC(=CC(=C1)Br)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)Br)F)N)O

Origin of Product

United States

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